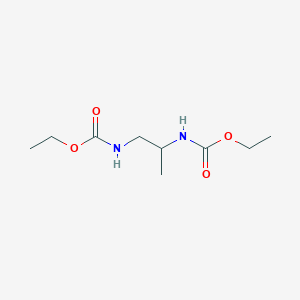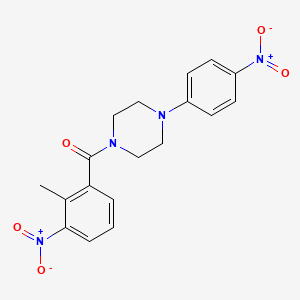
1-(2-methyl-3-nitrobenzoyl)-4-(4-nitrophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methyl-3-nitrobenzoyl)-4-(4-nitrophenyl)piperazine, commonly known as MNBP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MNBP is a piperazine derivative that has been synthesized and studied for its unique properties, including its mechanism of action and biochemical effects. In
Mécanisme D'action
MNBP is believed to exert its effects through the inhibition of specific enzymes and proteins. The compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter. MNBP has also been shown to inhibit the aggregation of beta-amyloid, a protein that is associated with Alzheimer's disease.
Biochemical and Physiological Effects:
MNBP has been shown to have various biochemical and physiological effects. The compound has been shown to increase the activity of antioxidant enzymes, which can help to protect cells from oxidative damage. MNBP has also been shown to decrease the levels of pro-inflammatory cytokines, which can contribute to the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MNBP has several advantages for lab experiments, including its high purity and stability. The compound is also readily available and can be synthesized in large quantities. However, MNBP also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on MNBP. One area of research is the development of MNBP as a therapeutic agent for the treatment of various diseases. Another area of research is the use of MNBP as a tool for studying the structure and function of proteins and enzymes. Further studies are also needed to fully understand the mechanism of action of MNBP and its potential side effects.
In conclusion, MNBP is a chemical compound that has gained attention in the scientific community due to its potential applications in research. The compound has been synthesized and studied for its unique properties, including its mechanism of action and biochemical effects. MNBP has potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and neuroscience. Further studies are needed to fully understand the potential of MNBP and its limitations.
Méthodes De Synthèse
MNBP can be synthesized through a multi-step process that involves the reaction of 2-methyl-3-nitrobenzoic acid with 4-nitroaniline to form an intermediate compound. The intermediate compound is then reacted with piperazine in the presence of a catalyst to form MNBP. The synthesis method has been optimized to ensure high yields of the compound and purity.
Applications De Recherche Scientifique
MNBP has potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and neuroscience. MNBP has been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. MNBP has also been studied for its potential as a tool for studying the structure and function of proteins and enzymes.
Propriétés
IUPAC Name |
(2-methyl-3-nitrophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5/c1-13-16(3-2-4-17(13)22(26)27)18(23)20-11-9-19(10-12-20)14-5-7-15(8-6-14)21(24)25/h2-8H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCFFBURBZPIQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-1-[(2-chlorophenoxy)acetyl]-N-methyl-3-piperidinamine](/img/structure/B4967782.png)

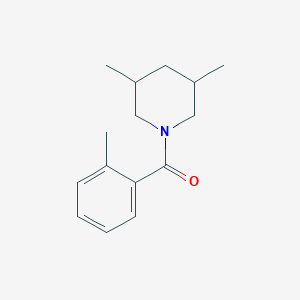
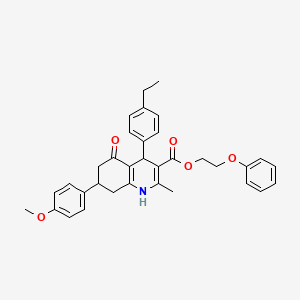
![9b-(4-chlorophenyl)-5-oxo-N-phenyl-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindole-1-carbothioamide](/img/structure/B4967812.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(4-chlorophenoxy)ethyl]acetamide](/img/structure/B4967820.png)
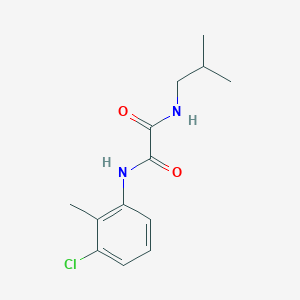

![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 2-nitrobenzenesulfonate](/img/structure/B4967842.png)
![methyl 2-[4-(dimethylamino)phenyl]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B4967846.png)
![3-({5-[4-(2-chlorophenyl)-1-piperazinyl]-2,4-dinitrophenyl}amino)phenol](/img/structure/B4967849.png)
![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(2,5-dimethoxyphenyl)amino]acrylonitrile](/img/structure/B4967866.png)
